
trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid: is an organic compound with the molecular formula C15H18O3S and a molecular weight of 278.4 g/mol . This compound is characterized by the presence of a thiomethyl group attached to a benzoyl moiety, which is further connected to a cyclohexane ring bearing a carboxylic acid group . It is primarily used in research and development settings, particularly in the fields of organic synthesis and pharmaceutical testing .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the thiomethylation of benzoyl chloride to form 4-thiomethylbenzoyl chloride.
Cyclohexane Ring Formation: The 4-thiomethylbenzoyl chloride is then reacted with cyclohexanone in the presence of a base to form the corresponding cyclohexane derivative.
Carboxylation: The final step involves the carboxylation of the cyclohexane derivative to yield trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Thiomethylation: Large-scale thiomethylation of benzoyl chloride.
Cyclohexane Derivative Formation: Reaction with cyclohexanone in industrial reactors.
Carboxylation: Carboxylation using industrial-grade reagents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The thiomethyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The thiomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoyl cyclohexane derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties .
Medicine:
Industry:
Mecanismo De Acción
The mechanism of action of trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The thiomethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The benzoyl moiety can participate in hydrogen bonding and hydrophobic interactions with target proteins, influencing their function and activity .
Comparación Con Compuestos Similares
- Trans-2-(4-Bromobenzoyl)cyclohexane-1-carboxylic acid
- Trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid
- Trans-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid
Uniqueness:
- The presence of the thiomethyl group in trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid imparts unique chemical reactivity and biological activity compared to its analogs.
- The thiomethyl group can undergo specific oxidation and substitution reactions that are not possible with other substituents like bromine, methyl, or chlorine .
Propiedades
Fórmula molecular |
C15H16O3S |
|---|---|
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
(1R,2R)-2-(4-methanethioylbenzoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H16O3S/c16-14(11-7-5-10(9-19)6-8-11)12-3-1-2-4-13(12)15(17)18/h5-9,12-13H,1-4H2,(H,17,18)/t12-,13-/m1/s1 |
Clave InChI |
BOYOAPNHTKHQRJ-CHWSQXEVSA-N |
SMILES isomérico |
C1CC[C@H]([C@@H](C1)C(=O)C2=CC=C(C=C2)C=S)C(=O)O |
SMILES canónico |
C1CCC(C(C1)C(=O)C2=CC=C(C=C2)C=S)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


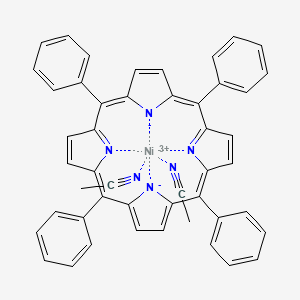
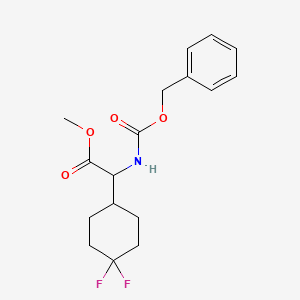
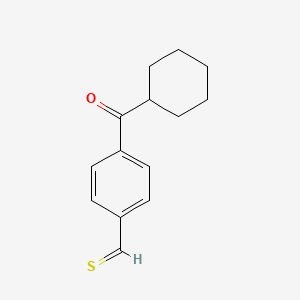
![6-Methoxy-8-methyl-2-methylsulfonylpyrido[6,5-d]pyrimidin-7-one](/img/structure/B13101303.png)
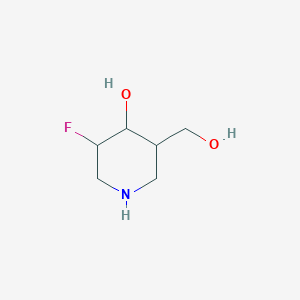
![Palladium,dichlorobis[1-(phenylmethyl)-1H-imidazole]-](/img/structure/B13101310.png)
![6-Ethyl-3,5-dimethyl-7H-thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B13101312.png)



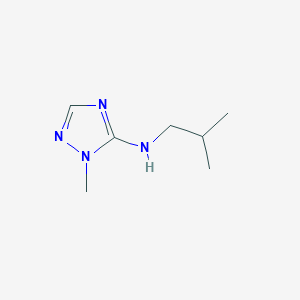
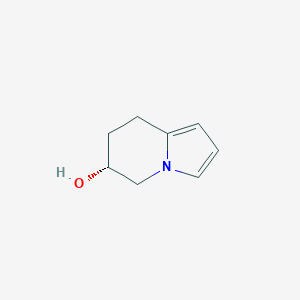
![3-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B13101360.png)

